

Comprehensive Guide to the Handling and Disposal of BMS-CCR2-22

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bms ccr2 22*

Cat. No.: *B606224*

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This document provides essential safety, operational, and disposal information for BMS-CCR2-22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper environmental stewardship.

Chemical and Physical Properties

A summary of the key quantitative data for BMS-CCR2-22 is presented below for easy reference.

Property	Value	Source(s)
Synonyms	BMS CCR2-22	[1][2]
CAS Number	445479-97-0	[1][2]
Molecular Formula	C ₂₈ H ₃₄ F ₃ N ₅ O ₄ S	[1]
Molecular Weight	593.66 g/mol	
Purity	≥98% (HPLC)	
Appearance	A solid	
Storage Temperature	-20°C	
Solubility	DMSO: ≥10 mg/mL	
Binding Affinity (IC ₅₀)	5.1 nM	
Chemotaxis IC ₅₀	1 nM	
Calcium Flux IC ₅₀	18 nM	

Proper Disposal Procedures for BMS-CCR2-22

Proper disposal of BMS-CCR2-22 is critical to ensure laboratory safety and environmental protection. The following step-by-step guidance is based on standard laboratory chemical waste disposal protocols.

Step 1: Personal Protective Equipment (PPE)

- Always wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Step 2: Waste Segregation

- Solid Waste:** Unused or expired solid BMS-CCR2-22 should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.

- **Liquid Waste:** Solutions of BMS-CCR2-22 (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
- **Contaminated Materials:** All materials that have come into contact with BMS-CCR2-22, such as pipette tips, vials, and gloves, should be considered contaminated and disposed of in the designated solid chemical waste container.

Step 3: Labeling

- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("BMS-CCR2-22"), and the primary hazards associated with the compound.

Step 4: Storage of Waste

- Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.

Step 5: Disposal

- Disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Follow your institution's specific procedures for arranging waste pickup.
- Do not dispose of BMS-CCR2-22 down the drain or in regular trash.

Experimental Protocols

BMS-CCR2-22 is a potent antagonist of the CCR2 receptor, and its activity is often characterized using in vitro functional assays. Detailed methodologies for two key experiments are provided below.

1. Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, the CCR2 ligand, CCL2 (also known as MCP-1).

- **Cell Culture:** Use a cell line that expresses CCR2, such as human monocytes or a recombinant cell line. Culture the cells in appropriate media and conditions.

- Assay Setup:
 - Prepare a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.
 - In the lower chambers, add assay medium containing various concentrations of CCL2 to create a chemoattractant gradient.
 - In separate wells, include a negative control (medium alone) and a positive control (CCL2 without any inhibitor).
- Inhibition with BMS-CCR2-22:
 - Pre-incubate the CCR2-expressing cells with varying concentrations of BMS-CCR2-22.
 - Add the pre-incubated cells to the upper chambers of the Transwell plate.
- Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 1-4 hours) at 37°C in a humidified incubator.
- Quantification:
 - After incubation, remove the non-migrated cells from the upper surface of the membrane.
 - Fix and stain the migrated cells on the lower surface of the membrane.
 - Count the number of migrated cells in each well using a microscope or a plate reader.
- Data Analysis: Plot the number of migrated cells against the concentration of BMS-CCR2-22 to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell migration.

2. Calcium Flux Assay

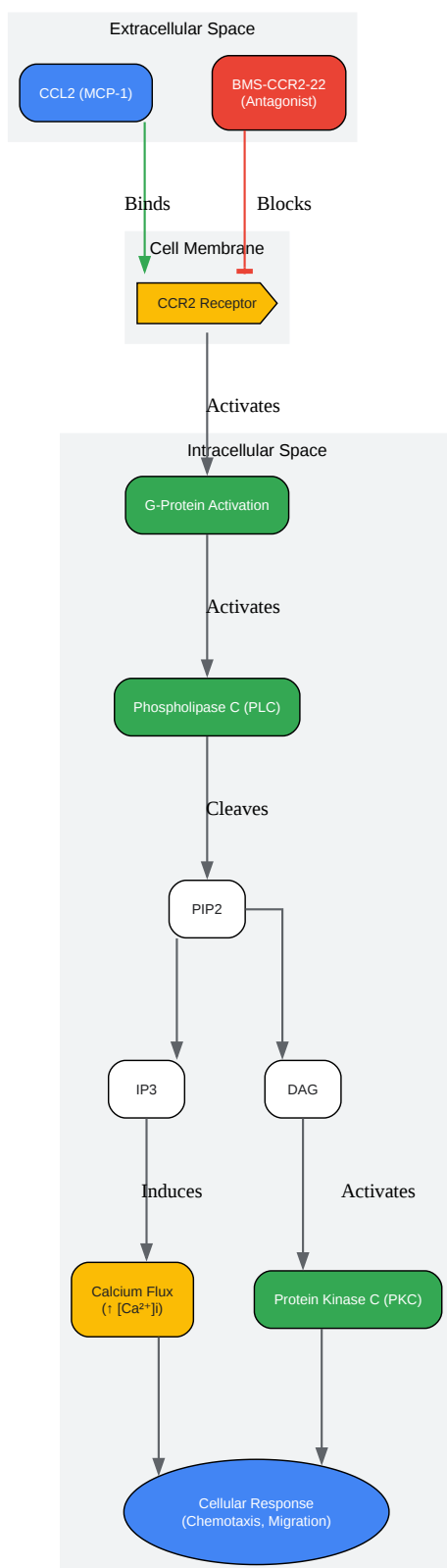
This assay measures the ability of a compound to block the increase in intracellular calcium that occurs when a ligand binds to a G-protein coupled receptor like CCR2.

- Cell Preparation:

- Use CCR2-expressing cells.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
This dye will fluoresce upon binding to calcium.
- Assay Setup:
 - Plate the dye-loaded cells in a microplate.
 - Use a fluorescent plate reader capable of kinetic reading to measure the baseline fluorescence.
- Inhibition with BMS-CCR2-22:
 - Add varying concentrations of BMS-CCR2-22 to the wells and incubate for a short period.
- Stimulation:
 - Inject a solution of the CCR2 ligand, CCL2, into the wells to stimulate the receptor.
- Measurement:
 - Immediately after adding CCL2, measure the change in fluorescence over time. The binding of CCL2 to CCR2 will trigger a rapid increase in intracellular calcium, leading to an increase in fluorescence.
- Data Analysis:
 - The peak fluorescence intensity is proportional to the amount of calcium released.
 - Plot the peak fluorescence intensity against the concentration of BMS-CCR2-22 to calculate the IC_{50} value for the inhibition of calcium flux.

Signaling Pathway Visualization

The binding of the chemokine CCL2 to its receptor CCR2 initiates a signaling cascade that promotes monocyte and macrophage recruitment to sites of inflammation. BMS-CCR2-22 acts as an antagonist, blocking this interaction and the subsequent downstream signaling events.



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Caption: Antagonism of the CCL2/CCR2 signaling pathway by BMS-CCR2-22.

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References

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- To cite this document: BenchChem. [Comprehensive Guide to the Handling and Disposal of BMS-CCR2-22]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606224#bms-ccr2-22-proper-disposal-procedures\]](https://www.benchchem.com/product/b606224#bms-ccr2-22-proper-disposal-procedures)

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